Phenol, 2-[(2-aminoethyl)thio]-
Description
“Phenol, 2-[(2-aminoethyl)thio]-” is a phenolic compound characterized by a thioether (-S-) linkage connecting the phenol ring to a 2-aminoethyl (-CH₂CH₂NH₂) group. The compound is synthesized via nucleophilic substitution or thiol-ene reactions, as inferred from synthetic protocols involving substituted thiols and aldehydes under basic or catalytic conditions (e.g., diethylamine in ethanol) . Its structural analogs are noted for roles in enzyme inhibition and cytotoxicity studies, suggesting biological relevance .
Properties
CAS No. |
105608-90-0 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)phenol |
InChI |
InChI=1S/C8H11NOS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 |
InChI Key |
AJZDMYPIXBDIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-aminoethyl)thio]- typically involves the nucleophilic substitution of a phenol derivative with a 2-[(2-aminoethyl)thio] group. One common method is the reaction of 2-bromoethylamine with thiophenol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for Phenol, 2-[(2-aminoethyl)thio]- are not widely documented. the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-aminoethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aminoethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted phenol derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-[(2-aminoethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-aminoethyl)thio]- involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiol group can undergo redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|
| Phenol, 2-[(2-aminoethyl)thio]- | C₈H₁₁NOS | Phenol, thioether, primary amine | Combines redox activity with nucleophilicity |
| 2-[(2-Aminoethyl)-thio]-ethanol | C₄H₁₁NOS | Ethanol, thioether, primary amine | Lacks phenolic ring; higher hydrophilicity |
| 1-(4-Hydroxyphenyl)-2-((aryl)thio)ethanone | C₁₄H₁₂O₂S | Phenol, thioether, ketone | Enzyme inhibition (e.g., carbonic anhydrase) |
| 2-((Dimethylamino)methyl)phenol | C₉H₁₃NO | Phenol, tertiary amine | Enhanced steric bulk; antimicrobial uses |
| Tyramine (Phenol, 4-(2-aminoethyl)) | C₈H₁₁NO | Phenol, primary amine | Neurotransmitter; lacks thioether group |
Key Observations :
- Thioether vs. Ether/Aminoalkyl Chains: The thioether group in “Phenol, 2-[(2-aminoethyl)thio]-” confers greater nucleophilicity and metal-binding capacity compared to ether-linked analogs like tyramine .
- Physicochemical Properties: The ethanol derivative (2-[(2-aminoethyl)-thio]-ethanol) exhibits higher hydrophilicity and industrial utility in polymer synthesis , whereas the phenolic analog may favor pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
